
5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide involves the inhibition of 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamideβ activity by binding to its ATP-binding site. 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamideβ is a serine/threonine kinase that phosphorylates various substrates, including β-catenin, tau protein, and insulin receptor substrate-1 (IRS-1). The inhibition of 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamideβ by 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide leads to the dephosphorylation of these substrates, resulting in their stabilization and activation. This, in turn, leads to various cellular responses, including increased glycogen synthesis, gene expression, and cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide have been extensively studied in vitro and in vivo. In vitro studies have shown that 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide inhibits 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamideβ activity in a dose-dependent manner, with an IC50 value of 0.9 μM. It has also been shown to increase glycogen synthesis, promote cell survival, and reduce inflammation in various cell types.
In vivo studies have demonstrated that 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide has therapeutic potential in several disease models. For example, it has been shown to improve cognitive function and reduce amyloid beta deposition in a mouse model of Alzheimer's disease. It has also been shown to improve glucose tolerance and insulin sensitivity in a mouse model of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamideβ inhibition, which allows for the specific modulation of 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamideβ-dependent cellular processes. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for central nervous system disorders.
One limitation of 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide is its relatively low aqueous solubility, which can limit its bioavailability and pharmacokinetic properties. Another limitation is its potential off-target effects, as 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamideβ has multiple substrates and functions in various cellular processes.
Orientations Futures
There are several future directions for the research and development of 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide. One direction is the optimization of its pharmacokinetic properties and bioavailability through the development of prodrugs or analogs. Another direction is the investigation of its therapeutic potential in other disease models, such as cancer and inflammation. Additionally, the identification of novel 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamideβ substrates and functions may provide new insights into the cellular processes regulated by 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamideβ and the potential therapeutic applications of 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamideβ inhibitors.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide involves a multistep process that starts with the reaction of 3-fluoroaniline with 5-bromosalicylic acid to form 5-bromo-2-(3-fluorophenyl)benzoic acid. This intermediate is then transformed into the final product through a series of reactions that involve the use of reagents such as thionyl chloride, dimethylformamide, and sodium methoxide.
Applications De Recherche Scientifique
5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide has been extensively studied in scientific research due to its potential therapeutic applications. It is a potent and selective inhibitor of glycogen synthase kinase-3β (5-bromo-N-(3-fluorophenyl)-2-methoxybenzamideβ), an enzyme that regulates various cellular processes such as glycogen metabolism, gene expression, and cell cycle progression. 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamideβ has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, diabetes, cancer, and inflammation. Therefore, the inhibition of 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamideβ by 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide has been investigated as a potential therapeutic strategy for these diseases.
Propriétés
IUPAC Name |
5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO2/c1-19-13-6-5-9(15)7-12(13)14(18)17-11-4-2-3-10(16)8-11/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQSJFZSJWQZJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6995788 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5709953.png)
![N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide](/img/structure/B5709957.png)
![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5709958.png)
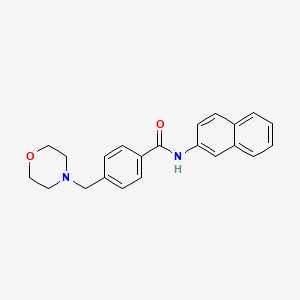
![methyl (4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5709969.png)
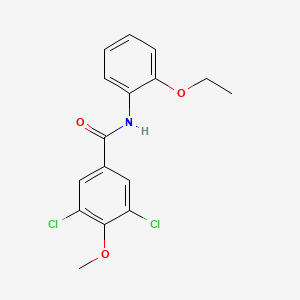
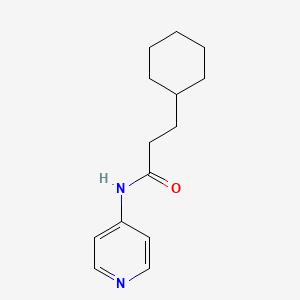
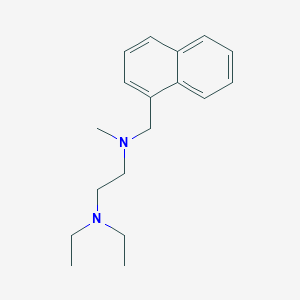
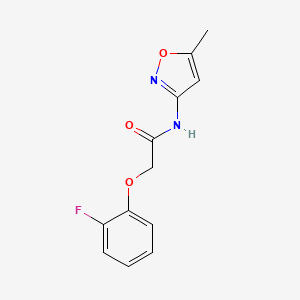
![ethyl 2-[(N-phenylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5710007.png)
![6-[(4-methyl-1-piperazinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5710013.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5710021.png)
![2-[(3-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5710027.png)
![2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5710034.png)